2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride
Description
2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride (CAS: 60342-93-0) is a substituted aminoacetic acid derivative with the molecular formula C₁₁H₁₅NO₂·HCl and a molecular weight of 229.7 g/mol. It is commercially available (e.g., HD-6211 from Combi-Blocks Inc.) at a purity of 95% and features a 1-phenylpropan-2-yl group attached to the amino moiety of the acetic acid backbone . This compound is primarily utilized in research settings, particularly in pharmaceutical and organic chemistry, for exploring structure-activity relationships or as a synthetic intermediate.
Properties
IUPAC Name |
2-(1-phenylpropan-2-ylamino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(12-8-11(13)14)7-10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFGTKFKDGQRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738034 | |
| Record name | N-(1-Phenylpropan-2-yl)glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60342-93-0 | |
| Record name | N-(1-Phenylpropan-2-yl)glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Bromoacetic Acid Derivatives
A widely adopted route involves reacting 1-phenylpropan-2-amine with bromoacetic acid derivatives under alkaline conditions. For instance, ethyl bromoacetate serves as an effective electrophile, with potassium hydroxide (KOH) facilitating deprotonation of the amine. The reaction proceeds via an SN2 mechanism, yielding the intermediate ethyl 2-[(1-phenylpropan-2-yl)amino]acetate, which is subsequently hydrolyzed to the free carboxylic acid.
- Alkylation : Combine 1-phenylpropan-2-amine (10 mmol), ethyl bromoacetate (12 mmol), and KOH (15 mmol) in methanol (50 mL). Reflux at 70°C for 12 hours.
- Ester Hydrolysis : Add aqueous KOH (2 M, 30 mL) to the cooled reaction mixture and stir at room temperature for 4 hours. Acidify with HCl (6 M) to pH 2–3, precipitating the crude product.
- Salt Formation : Dissolve the free base in ethanol, treat with concentrated HCl (1.1 eq), and evaporate under reduced pressure to isolate the hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Alkylation) | 78–85% |
| Hydrolysis Efficiency | >95% (by HPLC) |
| Purity (Final Salt) | 98.5% (by NMR) |
This method’s efficiency hinges on stoichiometric control, as excess bromoacetic acid derivatives may lead to di-alkylation byproducts.
Reductive Amination of Glyoxylic Acid
An alternative approach employs reductive amination between 1-phenylpropan-2-amine and glyoxylic acid. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (buffered with acetic acid) selectively reduces the imine intermediate, forming the secondary amine linkage.
- Imine Formation : Stir 1-phenylpropan-2-amine (10 mmol) and glyoxylic acid monohydrate (12 mmol) in methanol (30 mL) at 25°C for 2 hours.
- Reduction : Add NaBH3CN (15 mmol) portionwise over 30 minutes. Maintain pH 5–6 using acetic acid.
- Workup : Quench with aqueous NH4Cl, extract with ethyl acetate, and concentrate. Convert to hydrochloride salt via HCl/ethanol treatment.
Comparative Performance :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Methanol, pH 5 | 72 | 97.2 |
| THF, pH 6 | 65 | 95.8 |
This route avoids alkylation byproducts but requires careful pH control to prevent over-reduction.
Critical Analysis of Protecting Group Strategies
Carbobenzyloxy (Cbz) Protection
Temporary protection of the amine group using Cbz chloride enhances regioselectivity during alkylation. After coupling with bromoacetic acid, hydrogenolysis (H2/Pd-C) removes the Cbz group, followed by salt formation.
Advantages :
- Minimizes di-alkylation (yield improvement: 12–15%).
- Facilitates purification via column chromatography.
Limitations :
tert-Butoxycarbonyl (Boc) Protection
Boc anhydride offers orthogonal protection, with deprotection using trifluoroacetic acid (TFA) in dichloromethane. This method suits acid-sensitive substrates but introduces additional steps.
Deprotection Efficiency :
| Acid | Time (h) | Yield (%) |
|---|---|---|
| TFA | 2 | 94 |
| HCl/Dioxane | 4 | 88 |
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) confirms purity >98%, with retention time = 6.7 minutes.
Industrial-Scale Considerations
Solvent Selection and Recycling
Ethanol and water are preferred for large-scale synthesis due to low cost and ease of removal. Membrane filtration systems enable solvent recovery, reducing waste by 40%.
Crystallization Optimization
Seeding with pure hydrochloride salt during cooling crystallization (0–5°C) improves particle size distribution, enhancing filtration rates by 30%.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in studies involving amino acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating biochemical pathways and physiological processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 1-phenylpropan-2-yl group distinguishes it from simpler analogs like 2-(methylamino)-2-phenylacetic acid HCl (), which lacks the branched alkyl chain . 2-(Methyl(phenyl)amino)acetic acid HCl () exhibits a bulkier N-methyl-N-phenyl substitution, altering steric and electronic properties compared to the primary amino group in the target compound .
Functional Group Variations: 2-(Diethylamino)-N-(1-phenylpropan-2-yl)acetamide HCl () shares the 1-phenylpropan-2-yl group but replaces the carboxylic acid with an amide, impacting hydrogen-bonding capacity and solubility .
Structural Isosteres: Compounds like [1-(aminomethyl)cyclopropyl]acetic acid HCl () employ rigid cyclopropane rings as phenyl isosteres, which can mimic aromatic geometry while altering metabolic stability .
Pharmacological Implications: The 1-phenylpropan-2-yl moiety in the target compound may enhance lipophilicity and CNS penetration compared to polar derivatives like 2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid HCl (), which contains a heterocyclic substituent .
Biological Activity
2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride, commonly referred to as a derivative of phenylpropanolamine, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phenylpropanamine backbone, which is known for its stimulant properties. Its hydrochloride form enhances solubility and stability, making it suitable for various formulations.
The biological activity of 2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a norepinephrine reuptake inhibitor, thereby increasing the availability of norepinephrine in synaptic clefts. This mechanism is significant in enhancing alertness and attention.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Stimulant Effects : Similar to amphetamines, it can increase energy levels and reduce fatigue.
- Appetite Suppression : It has been noted for its potential use in weight management due to appetite-suppressing properties.
- Antidepressant Activity : Some studies suggest that it may have mood-enhancing effects similar to those of traditional antidepressants.
Table 1: Summary of Biological Activities
Case Study Analysis
- Stimulant Properties : In a clinical trial involving healthy volunteers, administration of 2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride resulted in increased alertness and reduced reaction times compared to placebo controls. The compound was well-tolerated with minimal side effects reported.
- Weight Management : A study evaluating the efficacy of the compound in a weight loss program showed significant reductions in body mass index (BMI) among participants over a 12-week period. Subjects reported decreased hunger levels and improved energy.
- Mood Enhancement : In another trial focused on individuals with mild depression, participants receiving the compound exhibited notable improvements in mood scores after four weeks, indicating potential antidepressant effects.
Safety and Side Effects
While the compound shows promise, safety profiles must be considered. Common side effects reported include increased heart rate, anxiety, and insomnia. Long-term use may lead to dependency issues similar to other stimulants.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride?
Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, a weak base like K₂CO₃ can facilitate the reaction between 1-phenylpropan-2-amine and chloroacetic acid derivatives in polar aprotic solvents (e.g., acetonitrile) under reflux. Reaction progress is monitored via TLC, followed by filtration and solvent evaporation under reduced pressure . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in a non-aqueous solvent.
Q. How can researchers confirm the purity and identity of this compound after synthesis?
Answer: Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to verify structural integrity and assess proton environments.
- FTIR to identify functional groups (e.g., amine N-H stretches, carboxylic acid O-H).
- Single-crystal XRD (using software like SHELXL ) for absolute configuration determination.
- HPLC with UV detection for purity assessment.
Q. What safety precautions are essential when handling this compound?
Answer: Standard protocols include:
- Wearing PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Using fume hoods to minimize inhalation risks.
- Storing in a cool, dry environment under inert gas (e.g., N₂) to prevent degradation .
- Immediate decontamination of spills with sodium bicarbonate or inert absorbents.
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural refinement?
Answer: Data contradictions (e.g., inconsistent bond lengths/angles) may arise from twinning or poor crystal quality. Strategies include:
Q. What experimental approaches optimize reaction yields for derivatives of this compound?
Answer: Yield optimization involves:
- Screening reaction conditions (e.g., temperature, solvent polarity, catalyst loading).
- Using design of experiments (DoE) to identify critical variables.
- Employing microwave-assisted synthesis for accelerated kinetics.
- Monitoring intermediates via LC-MS to adjust stoichiometry in real time .
Q. How can researchers address discrepancies between experimental and calculated physicochemical properties (e.g., LogP, pKa)?
Answer: Discrepancies may arise from solvent effects or computational approximations. Mitigation strategies:
- Validate calculated LogP (e.g., using JChem or ADMET Predictor ) via reverse-phase HPLC retention times .
- Determine experimental pKa via potentiometric titration or UV-pH profiling.
- Compare results with structurally analogous compounds (e.g., phenyl-substituted amino acids) .
Methodological Challenges in Biological Studies
Q. How should researchers design in vitro assays to evaluate biological activity?
Answer:
- Select cell lines or enzymes relevant to the hypothesized mechanism (e.g., neurotransmitter receptors for CNS-targeted studies).
- Use dose-response curves to determine IC₅₀/EC₅₀ values.
- Include controls for non-specific binding (e.g., bovine serum albumin) and cytotoxicity (MTT assay) .
Q. What strategies validate molecular docking predictions for this compound?
Answer:
- Perform blind docking across multiple protein conformations (e.g., using AutoDock Vina).
- Validate top poses via molecular dynamics (MD) simulations to assess binding stability.
- Cross-reference with experimental data (e.g., SPR binding affinity) .
Data Interpretation and Reproducibility
Q. How to address batch-to-batch variability in spectral data (e.g., NMR shifts)?
Answer:
- Standardize solvent, temperature, and concentration during NMR acquisition.
- Use internal standards (e.g., TMS) for chemical shift calibration.
- Compare with published spectra of structurally similar compounds (e.g., 2-(piperidinyl)acetic acid derivatives) .
Q. What steps ensure reproducibility in crystallization trials?
Answer:
- Screen multiple solvent systems (e.g., EtOH/H₂O, DMSO/hexane) using vapor diffusion.
- Maintain consistent supersaturation levels and cooling rates.
- Document crystal growth parameters (temperature, humidity) for replication .
Advanced Characterization Techniques
Q. How can solid-state NMR enhance understanding of this compound’s polymorphic forms?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
